molecular formula C6H6N2O3 B017402 4-Methoxy-3-nitropyridine CAS No. 31872-62-5

4-Methoxy-3-nitropyridine

Cat. No. B017402
CAS RN: 31872-62-5
M. Wt: 154.12 g/mol
InChI Key: BZPVREXVOZITPF-UHFFFAOYSA-N
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Description

4-Methoxy-3-nitropyridine (4-MNP) is an organic compound that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. 4-MNP is a nitroaromatic compound that is composed of a pyridine ring with a nitro group and a methoxy group on the fourth position of the ring. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 97-98 °C. 4-MNP has been studied for its use in a variety of fields, including synthetic organic chemistry, pharmaceuticals, and biochemistry.

Scientific Research Applications

  • Directive Influence of the N-Oxide Group : It is used to study the influence of the N-oxide group on the nitration of derivatives of pyridine-n-oxide (Hertog & Ammers, 2010).

  • Oxidative Methylamination Studies : The compound is also employed in researching oxidative methylamination of nitropyridines and their derivatives (Szpakiewicz & Wolniak, 1999).

  • Preparation of Pyridine Derivatives : It's used in chemical research for preparing 5-Hydroxy-2-alkylpyridines and related derivatives (Gruber, 1953).

  • Iron Binding Properties : The compound acts as a chelator with high iron binding properties, potentially useful in conditions involving iron overload and other metal imbalances (Kontoghiorghes, 1987).

  • Structural and Optical Properties : Its derivatives, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, are studied for their structural features and optical properties, indicating potential applications in chemical research (Jukić et al., 2010).

  • Dienophile in Diels-Alder Reaction : 4-Methoxy-3-nitropyridine serves as a dienophile in the Diels-Alder reaction, affecting the cycloaddition of quinoleine derivatives and predicting regioselectivity (Kneeteman, 2012).

  • Reissert-Kaufmann-type Reaction : This compound provides a new route for preparing nitropyridinecarboxylic acids from pyridine homologues in studies of the Reissert-Kaufmann-type reaction (Matsumura et al., 1970).

  • Oxidative Stress and DNA Damage Studies : 4-methoxy-TEMPO, a derivative, is used in organic and pharmaceutical syntheses for the oxidation of alcohols, causing oxidative stress, DNA damage, and autophagy in HepG2 cells (Zhang et al., 2018).

  • Biomedical and Optical Material Design : AMNP, a derivative, has potential applications in biomedical applications and in the design of new optical materials due to its higher non-linear optical activity (Premkumar et al., 2015).

  • Synthesis of PMB Ethers : PMBONPy is used for the efficient p-methoxybenzylation of hydroxy groups to give PMB ethers under mild conditions (Nakano et al., 2001).

Safety and Hazards

4-Methoxy-3-nitropyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity with the respiratory system being the target organ .

Future Directions

The future directions of 4-Methoxy-3-nitropyridine research could involve further investigation into its synthesis methods and reactions . It could also involve studying its potential applications in the synthesis of other chemical compounds .

properties

IUPAC Name

4-methoxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-6-2-3-7-4-5(6)8(9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPVREXVOZITPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326701
Record name 4-Methoxy-3-nitropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31872-62-5
Record name 4-Methoxy-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31872-62-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-3-nitropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: The research paper states that attempts to malonate 4-methoxy-3-nitropyridine using diethyl alkylmalonates were unsuccessful, yielding only decomposition products []. While the paper doesn't definitively explain the reasons for this failure, it suggests that the difference in reactivity compared to 2-chloro-5-nitropyridine could be attributed to the influence of the substituents on the pyridine ring. The electronic effects and steric hindrance posed by the methoxy group at the 4-position and nitro group at the 3-position likely interfere with the desired malonation reaction, leading to decomposition instead. Further investigation would be required to understand the precise mechanism of decomposition and the electronic interactions at play.

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